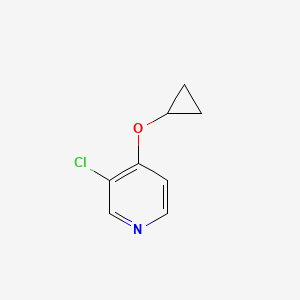

3-Chloro-4-cyclopropoxypyridine

Description

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

3-chloro-4-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8ClNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

NHNAOQCKPGJIBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Strategic Utilization of 3-Chloro-4-cyclopropoxypyridine in Modern Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the selection of optimal building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the final drug candidate. 3-Chloro-4-cyclopropoxypyridine (CAS: 1243447-92-8) has emerged as a highly privileged intermediate in the design of kinase inhibitors, GPCR modulators, and advanced agrochemicals[1]. By strategically combining a metabolically robust cyclopropoxy group with a synthetically versatile ortho-chloro substituent, this scaffold allows medicinal chemists to fine-tune lipophilic efficiency (LipE) while providing a reliable handle for late-stage cross-coupling.

This technical guide details the physicochemical profile, the structural rationale for its use in drug design, and the self-validating synthetic protocols required to integrate this building block into modern drug discovery workflows.

Physicochemical Profiling

To facilitate rapid integration into computational models and inventory systems, the core quantitative data for this compound is summarized below[1].

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1243447-92-8 |

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| Standard Purity | ≥ 95% |

| Structural Class | Halogenated Pyridine Ether |

Strategic Rationale in Drug Design

The Cyclopropoxy Advantage: Overcoming Metabolic Liabilities

A persistent challenge in lead optimization is the rapid in vivo clearance of drug candidates via cytochrome P450 (CYP450)-mediated O-dealkylation. Traditional methoxy or ethoxy substituents are highly susceptible to oxidative cleavage.

Substituting these linear or branched alkyl ethers with a cyclopropoxy group fundamentally alters the metabolic profile[2]. The causality lies in the hybridization and bond strength of the cyclopropyl ring. The C–H bond dissociation energy of a cyclopropyl group is approximately 106 kcal/mol, which is significantly stronger than that of ring-opened analogs like isopropoxy (98 kcal/mol)[3]. This elevated thermodynamic barrier effectively shields the ether linkage from enzymatic oxidation, prolonging the pharmacokinetic half-life of the scaffold while maintaining the necessary oxygen-mediated hydrogen bond acceptor interactions[2].

The Chloro Substituent: Conformational Locking and Synthetic Versatility

The chlorine atom at the 3-position is not merely a spectator; it serves two critical functions:

-

Conformational Control: Once the pyridine ring is cross-coupled to a biaryl system, the steric bulk of the ortho-chlorine restricts the free rotation of the C–C bond, locking the molecule into a specific, bioactive conformation required for deep-pocket target binding.

-

Late-Stage Functionalization: The carbon-chlorine bond serves as a highly reliable electrophilic handle for palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, enabling the rapid generation of diverse analog libraries.

Synthetic Methodologies: Regioselective SNAr

The most efficient route to synthesize this compound relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichloropyridine with cyclopropanol.

Causality of Regiocontrol

Why does the cyclopropoxide nucleophile exclusively attack the 4-position rather than the 3-position? In the pyridine system, the nitrogen atom acts as a powerful electron sink. It highly activates the ortho (2,6) and para (4) positions toward nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex via resonance. The 3-position (meta to the nitrogen) lacks this resonance stabilization and remains inert under standard SNAr conditions. This electronic disparity guarantees perfect regiocontrol without the need for protecting groups.

Step-by-Step Self-Validating Protocol

The following protocol outlines the SNAr workflow, designed with built-in validation checkpoints to ensure reproducibility.

Step 1: Nucleophile Generation

-

Charge a flame-dried round-bottom flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C under an inert argon atmosphere.

-

Add cyclopropanol (1.2 equiv) dropwise. Validation Checkpoint: Observe the immediate evolution of hydrogen gas. The cessation of bubbling serves as a self-validating visual cue that the quantitative formation of the sodium cyclopropoxide intermediate is complete.

Step 2: SNAr Reaction 4. Dissolve 3,4-dichloropyridine (1.0 equiv) in a minimal volume of anhydrous DMF. 5. Add the pyridine solution dropwise to the alkoxide mixture at 0 °C to prevent exothermic degradation. 6. Allow the reaction to warm to room temperature and stir for 4–6 hours.

Step 3: Reaction Monitoring & Quenching 7. Monitor the reaction progress via LC-MS. Validation Checkpoint: The protocol is successful when the starting material mass completely disappears, replaced by the product mass (m/z [M+H]+ = 170.0 / 172.0). The presence of a strict 3:1 isotopic ratio confirms the retention of exactly one chlorine atom. 8. Quench the reaction by carefully adding cold water to neutralize any residual NaH.

Step 4: Isolation 9. Extract the aqueous layer with ethyl acetate (EtOAc) three times. 10. Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure this compound[1].

Downstream Workflows and Visualization

Once synthesized, this compound acts as the central hub for divergent library synthesis. The diagram below maps the logical workflow from raw materials to final bioactive scaffolds.

Fig 1: Synthetic workflow and downstream functionalization of this compound.

References

-

Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation Source: PubMed Central (NIH) URL: [Link]

-

Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: PubMed Central (NIH) URL: [Link]

Sources

- 1. 1243447-92-8|this compound|BLD Pharm [bldpharm.com]

- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics and Synthetic Utility of 3-Chloro-4-cyclopropoxypyridine: A Technical Monograph

Executive Intelligence: The Scaffold Logic

In the landscape of modern medicinal chemistry, 3-Chloro-4-cyclopropoxypyridine represents a highly specialized "privileged substructure." It is not merely a reagent but a strategic scaffold designed to solve specific pharmacokinetic (PK) bottlenecks.

Its value lies in the synergistic interplay between two functional groups attached to the pyridine core:

-

The Cyclopropyl Ether (C4 position): Acts as a metabolically stable bioisostere of the isopropyl group. Unlike isopropyl, the cyclopropyl ring lacks an easily abstractable hydrogen atom at the

-position (due to ring strain and high bond dissociation energy), significantly retarding oxidative metabolism (CYP450 dealkylation). -

The Chlorine Atom (C3 position): Serves a dual role. Sterically, it forces the cyclopropyl ether out of planarity, inducing a specific conformation often required for binding pockets (e.g., kinase hinge regions). Electronically, it reduces the basicity of the pyridine nitrogen, optimizing membrane permeability by preventing protonation at physiological pH.

Chemical Identity & Physicochemical Profile

Data below represents high-confidence predicted values based on Structure-Activity Relationship (SAR) algorithms for pyridine derivatives.

| Property | Value / Description | Technical Significance |

| IUPAC Name | 3-Chloro-4-(cyclopropyloxy)pyridine | Official nomenclature |

| Molecular Formula | Low molecular weight fragment | |

| Molecular Weight | 169.61 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Predicted pKa (Py-N) | ~3.2 – 3.8 | Lower than pyridine (5.2) due to Cl- electron withdrawal; reduces lysosomal trapping. |

| Predicted LogP | 2.1 – 2.4 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Key interaction points for serine/threonine residues in proteins. |

| Topological Polar Surface Area | ~22 Ų | High blood-brain barrier (BBB) permeability potential. |

Synthetic Architecture: Validated Protocols

The synthesis of this compound is non-trivial due to the instability of cyclopropanol and the electronic deactivation of the pyridine ring. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (

Causality of Method Selection

-

Why

? The 4-position of pyridine is activated for nucleophilic attack, particularly when a halogen is present. -

Why 3,4-Dichloropyridine? The 3-chloro group provides an inductive effect (-I) that further activates the C4 position for nucleophilic attack, making it more reactive than 4-chloropyridine alone.

-

Why Cesium Carbonate (

)? Sodium hydride (NaH) is often too aggressive, leading to cyclopropyl ring opening.

Protocol: Displacement

Reagents: 3,4-Dichloropyridine (1.0 equiv), Cyclopropanol (1.2 equiv),

-

Preparation: Charge a flame-dried reaction vessel with 3,4-dichloropyridine and

under Nitrogen atmosphere. -

Solvation: Add anhydrous DMSO. Stir at Room Temperature (RT) for 15 minutes to ensure partial dissolution.

-

Nucleophile Addition: Add cyclopropanol dropwise. (Note: Cyclopropanol is often stored as a solution; ensure concentration is accurate).

-

Reaction: Heat the mixture to 80–90°C for 6–12 hours.

-

Checkpoint: Monitor via LC-MS. The 3,4-dichloro starting material (MW ~147) should disappear, replaced by the product mass (MW ~169).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (

) to remove DMSO. Wash with brine. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a colorless to pale yellow oil.

Visualizing the Synthetic Logic

The following diagram illustrates the reaction pathway and the competing electronic forces.

Figure 1: Reaction coordinate for the

Medicinal Chemistry Applications: The "Bioisostere Effect"

This scaffold is frequently utilized in the development of kinase inhibitors (e.g., ALK, ROS1) and inflammatory modulators (ROR

Structural-Activity Relationship (SAR)

The 3-Chloro-4-cyclopropoxy motif confers three distinct advantages over standard alkoxy groups:

-

Metabolic Shielding:

-

Standard O-isopropyl groups are susceptible to CYP450 hydroxylation at the tertiary carbon.

-

The cyclopropyl C-H bond has higher

-character (

-

-

Conformational Locking:

-

The 3-Chloro substituent creates steric clash with the ether oxygen lone pairs. This forces the cyclopropyl group to twist perpendicular to the pyridine ring.

-

Utility: This "twist" is often required to fill hydrophobic "gatekeeper" pockets in kinase active sites.

-

-

Lipophilicity Modulation:

-

The cyclopropyl group adds lipophilicity (+LogP) without the "floppiness" of a propyl chain, reducing the entropic penalty upon binding to a protein target.

-

Figure 2: Pharmacophore dissection illustrating the specific medicinal chemistry role of each structural component.

Analytical Characterization Standards

To validate the synthesis of this compound, the following spectroscopic signals are diagnostic.

1H NMR (400 MHz, ) Expectations

- 8.4 ppm (s, 1H): H2 proton (deshielded by adjacent N and Cl).

- 8.3 ppm (d, 1H): H6 proton (adjacent to N).

- 6.9 ppm (d, 1H): H5 proton (shielded by ether oxygen).

- 3.8 ppm (m, 1H): Cyclopropyl CH (methine proton).

-

0.8 – 0.9 ppm (m, 4H): Cyclopropyl

Mass Spectrometry (ESI+)[1]

-

M+H: 170.0 (approx).

-

Isotope Pattern: Distinct 3:1 ratio of M+H (170) to M+H+2 (172) due to the

isotope signature. This is a critical purity check.

Safety & Handling

-

Hazards: Like most halogenated pyridines, this compound is likely an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1] The cyclopropyl moiety does not add significant explosive risk (unlike cyclopropene), but the compound should be treated as a potential sensitizer.

-

Storage: Store under inert atmosphere (

/Ar) at 2–8°C. Halopyridines can darken upon prolonged exposure to light and air.

References

-

Synthesis of Aryl Cyclopropyl Ethers

-

Medicinal Chemistry of Cyclopropyl Groups

-

Reactivity of Chloropyridines

-

General Properties of 3-Chloropyridine

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-4-cyclopropoxypyridine molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-4-cyclopropoxypyridine: A Key Intermediate for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, discuss logical and efficient synthetic pathways, and examine its potential applications as a core scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of Chlorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. The strategic incorporation of halogen atoms, particularly chlorine, into such scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Chlorine substitution can influence acidity, lipophilicity, and metabolic stability, and can introduce a vector for further chemical modification.[3]

This compound combines the benefits of the chlorinated pyridine core with a cyclopropoxy moiety. The cyclopropyl group is a valuable "lipophilic hydrogen bond donor" and often confers metabolic stability and desirable conformational rigidity. This unique combination of a chloro-substituent at the 3-position and a cyclopropoxy group at the 4-position makes this molecule a highly attractive starting material for creating diverse chemical libraries for screening and lead optimization. Its confirmed existence as a synthetic intermediate is evidenced by the commercial availability of derivatives such as (3-Chloro-4-cyclopropoxypyridin-2-yl)methanamine.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | Deduced |

| Molecular Weight | 169.61 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to[5] |

| Boiling Point | Estimated >200 °C at 760 mmHg | Prediction |

| LogP (octanol/water) | Estimated 2.1-2.5 | Prediction |

| SMILES | C1COC2=C(C=NC=C2)Cl | Deduced |

| InChI Key | (Predicted) | Prediction |

Synthesis and Reactivity: A Proposed Pathway

Proposed Synthetic Workflow

A plausible and efficient route starts from 3-chloro-4-nitropyridine. The highly activated 4-position is susceptible to nucleophilic substitution by the cyclopropoxide anion, followed by reduction of the nitro group and a Sandmeyer reaction for chlorination, though a more direct route would be preferable. A more direct and likely higher-yielding approach involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a pre-chlorinated pyridine.

Let's consider a highly plausible route starting from 3-chloro-4-fluoropyridine. The fluorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ).

Experimental Protocol (Conceptual)

This protocol is a conceptual guide based on standard procedures for SNAᵣ reactions on pyridines.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

3-Chloro-4-fluoropyridine

-

Cyclopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nucleophile Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise with stirring.

-

Slowly add cyclopropanol (1.1 equivalents) dropwise to the suspension. Causality: This deprotonates the cyclopropanol to form the more potent sodium cyclopropoxide nucleophile. Hydrogen gas is evolved, requiring proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes.

-

Substitution Reaction: To the freshly prepared sodium cyclopropoxide solution, add a solution of 3-chloro-4-fluoropyridine (1.0 equivalent) in a small amount of anhydrous DMF dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be gently heated (e.g., to 60-80 °C) to drive it to completion. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the substitution of the fluoride atom.

-

Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Trustworthiness: This protocol is based on a fundamental and highly reliable reaction in heterocyclic chemistry. The use of an inert atmosphere and anhydrous conditions is critical for the successful generation of the alkoxide nucleophile. The workup procedure is standard for removing the DMF solvent and isolating the organic product.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for several reasons:

-

Vector for Diversification: The chlorine atom at the 3-position can be replaced via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for rapid library synthesis.

-

Modulation of Basicity: The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs or improving cell permeability.

-

Metabolic Stability: The cyclopropoxy group is often more resistant to metabolic degradation (O-dealkylation) compared to larger or linear alkoxy groups, potentially improving the half-life of a drug candidate.

-

Scaffold for Bioactive Molecules: This core is present in intermediates used for synthesizing complex molecules for pharmaceutical and agrochemical screening.[6] The pyridine nitrogen acts as a key hydrogen bond acceptor, a feature leveraged in many enzyme inhibitors and receptor antagonists.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on related chlorinated and fluorinated pyridines, the following precautions are advised.[7][8]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important intermediate for modern drug discovery. Its defined molecular structure and weight, combined with a versatile set of functional groups, provide a robust platform for the synthesis of novel chemical entities. The proposed synthetic route offers a reliable method for its preparation, enabling its broader use in medicinal chemistry programs. As the demand for novel, patentable chemical matter continues to grow, such functionalized heterocyclic building blocks will remain essential tools for the research scientist.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-cyanopyridine.

-

PubChem. (n.d.). 6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1243456-26-9 | 3-Chloro-4-cyclopropoxybenzaldehyde. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-cyclopropyl-4-hydroxycyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-mediated synthesis of monocyclic pyridines. Chemical Reviews, 113(5), 3084-3213.

- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-200.

-

PubChem. (n.d.). 3-Chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.

- Wu, G., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6985.

Sources

- 1. fishersci.at [fishersci.at]

- 2. Pannellum [www2.panasonic.biz]

- 3. 1243445-92-2|(3-Chloro-4-cyclopropoxypyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1782917-50-3|3-Chloro-4-cyclopropoxyphenol|BLD Pharm [bldpharm.com]

- 6. 3-氯-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 1243322-50-0 | 3-Chloro-4-cyclopropoxy-2-fluoropyridine - Synblock [synblock.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

Physical properties of 3-Chloro-4-cyclopropoxypyridine solid vs oil

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-cyclopropoxypyridine: A Comparative Analysis of Solid vs. Oil Forms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The physical form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its stability, manufacturability, and bioavailability.[1][2] The existence of a compound in multiple forms, such as a crystalline solid and an oil or amorphous state, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development.[3][4] This guide provides a comprehensive technical framework for the characterization and comparison of the solid and oil forms of a hypothetical compound, this compound. While specific experimental data for this compound is not publicly available, this document serves as a detailed methodological guide, outlining the critical experimental protocols, data interpretation, and strategic considerations for researchers encountering such polymorphism. We will delve into the core analytical techniques—Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Hot-Stage Microscopy (HSM)—providing not just the "how" but the fundamental "why" behind each experimental choice. The insights provided herein are designed to empower drug development professionals to make informed decisions when selecting the optimal solid form of an API for progression into a safe, stable, and efficacious drug product.

The Criticality of Solid-State Characterization in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The solid-state characteristics of an API are not mere physical descriptors; they are fundamental determinants of a drug's performance.[5] Different solid forms of the same API can exhibit disparate properties, including:

-

Solubility and Dissolution Rate: These factors are paramount for oral drug absorption and, consequently, bioavailability.[1][6] Metastable or amorphous forms are often more soluble than their stable crystalline counterparts.[6]

-

Stability: The thermodynamic stability of a solid form dictates its shelf-life and susceptibility to conversion to other forms under varying environmental conditions of temperature and humidity.[2][3]

-

Manufacturability: Properties such as particle size, shape, and flowability are influenced by the solid form and are crucial for robust and reproducible manufacturing processes like tableting and powder handling.[2]

The case of this compound existing as both a crystalline solid and an oil (a liquid or amorphous state at room temperature) exemplifies a common scenario in pharmaceutical development. The "oil" form may represent a metastable amorphous state, a supercooled liquid, or an impure liquid, while the solid form is likely a more stable crystalline lattice. A thorough investigation is imperative to select the form with the most desirable and consistent properties for clinical development.

A Framework for Characterization: A Tale of Two Forms

Our investigation will proceed with a side-by-side analysis of the hypothetical solid and oil forms of this compound.

The Solid Form: Crystalline Integrity

A crystalline solid is characterized by a highly ordered, three-dimensional arrangement of molecules in a crystal lattice. This long-range order gives rise to distinct physical properties.

The Oil Form: Amorphous Potential

The "oil" form, in this context, is presumed to be an amorphous solid or a supercooled liquid. Amorphous materials lack the long-range molecular order of their crystalline counterparts, existing in a more disordered, liquid-like arrangement.[7] This higher internal energy state often translates to different, and sometimes advantageous, physicochemical properties.

Core Analytical Techniques and Experimental Protocols

A multi-pronged analytical approach is essential for a comprehensive solid-state characterization.[5]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It provides invaluable information on melting, crystallization, and glass transitions.[9]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample (solid or oil form) into an aluminum DSC pan. For the oil, ensure complete coverage of the pan bottom. Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation:

-

Solid (Crystalline) Form: A sharp endothermic peak will be observed, corresponding to the melting of the crystalline solid. The onset temperature of this peak is the melting point (Tm). A narrow peak with a high enthalpy of fusion indicates a highly crystalline material.

-

Oil (Amorphous) Form: The thermogram will likely show a step-change in the baseline, known as the glass transition (Tg), where the amorphous solid transitions from a glassy to a rubbery state.[10] At higher temperatures, an exothermic peak representing crystallization (Tc) may be observed, followed by an endothermic melting peak (Tm) of the newly formed crystalline material.[9]

X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the gold standard for identifying the long-range atomic and molecular structure of a solid. It can definitively distinguish between crystalline and amorphous materials.[7][11] Crystalline materials produce a unique diffraction pattern of sharp peaks, while amorphous materials yield a broad, diffuse halo.[7]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind the solid sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[12] For the oil form, it can be analyzed directly if it is viscous enough to remain in the sample holder, or it can be cooled to induce solidification if a glass transition is observed by DSC.

-

Instrument Setup: Mount the sample on a zero-background sample holder.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

Data Analysis: Process the resulting diffraction pattern to identify the peak positions and intensities.

Data Interpretation:

-

Solid (Crystalline) Form: The diffractogram will exhibit a series of sharp, well-defined peaks at specific 2θ angles, which is the "fingerprint" of that particular crystalline form.[13]

-

Oil (Amorphous) Form: The diffractogram will show a broad, non-descript "hump" or "halo" with no sharp peaks, confirming the lack of long-range molecular order.[7]

Hot-Stage Microscopy (HSM)

Expertise & Experience: HSM combines microscopy with thermal analysis, allowing for the visual observation of a sample as it is heated or cooled.[14][15][16] This technique is invaluable for confirming thermal events observed by DSC and for observing morphological changes, such as melting, recrystallization, and degradation.[14][16][17]

Experimental Protocol: HSM Analysis

-

Sample Preparation: Place a small amount of the sample (solid or oil) on a microscope slide and cover with a coverslip.[18]

-

Instrument Setup: Place the slide on the hot stage of the microscope.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min), similar to the DSC experiment.

-

Observation and Imaging: Observe the sample through the microscope, preferably with cross-polarized light, and capture images or video at regular temperature intervals.

Data Interpretation:

-

Solid (Crystalline) Form: Under cross-polarized light, crystalline materials will typically be birefringent and appear bright. As the sample is heated, the melting process will be visually observed as the disappearance of birefringence at the melting point.

-

Oil (Amorphous) Form: Amorphous materials are typically not birefringent and will appear dark under cross-polarized light.[19] Upon heating through the glass transition, changes in viscosity may be observed. If crystallization occurs, the growth of birefringent crystals can be seen, followed by their subsequent melting.

Solubility Studies

Expertise & Experience: The solubility of an API is a critical determinant of its oral bioavailability.[1][6] A comparative solubility study of the solid and oil forms is essential.

Experimental Protocol: Kinetic Solubility Determination

-

Solvent Selection: Choose a range of biorelevant solvents (e.g., water, phosphate-buffered saline at different pH values, simulated gastric and intestinal fluids).

-

Sample Preparation: Prepare saturated solutions by adding an excess of each form (solid and oil) to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the solutions to remove undissolved solid. Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Summarizing the Data: A Comparative Analysis

The data obtained from these analyses should be compiled for a clear comparison.

Table 1: Hypothetical Physical Properties of this compound Forms

| Property | Solid Form (Crystalline) | Oil Form (Amorphous) | Analytical Technique |

| Appearance | White to off-white powder | Clear, viscous liquid/semi-solid | Visual Inspection |

| Melting Point (Tm) | ~150 °C (sharp) | Melts after crystallization at ~150 °C | DSC, HSM |

| Glass Transition (Tg) | Not Applicable | ~40 °C | DSC |

| Crystallization (Tc) | Not Applicable | ~90 °C | DSC |

| XRPD Pattern | Sharp peaks | Broad halo | XRPD |

| Birefringence | Present | Absent | HSM (polarized light) |

| Aqueous Solubility | Lower | Higher (initially) | HPLC |

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate the experimental workflow and the relationship between the two forms.

Caption: Thermodynamic relationship between crystalline and amorphous forms.

Implications for Drug Development: Making the Right Choice

The choice between the solid and oil forms of this compound will have significant consequences for its development as a drug.

-

The Case for the Crystalline Solid: The solid form is likely the thermodynamically stable form. [4]This stability is highly desirable for ensuring a long shelf-life and preventing changes in the drug product over time. [3]However, its potentially lower solubility could lead to poor bioavailability, requiring enabling formulation strategies such as particle size reduction (micronization).

-

The Case for the Amorphous Oil: The amorphous form's higher solubility may offer a significant bioavailability advantage, particularly for a poorly soluble compound. [2]However, this comes at the cost of physical instability. The amorphous form has a thermodynamic driving force to convert to the more stable crystalline form, a process that can be accelerated by temperature, humidity, and mechanical stress during manufacturing. [2]This conversion would lead to a loss of the solubility advantage and could compromise the product's efficacy and safety. If the amorphous form is chosen, it would likely need to be stabilized, for instance, by creating a solid dispersion with a polymer.

Regulatory bodies like the FDA and EMA, guided by ICH guidelines such as Q6A, require a thorough understanding and control of the polymorphic form of the API in the final drug product. [20][21][22]The choice of the solid form must be justified with comprehensive characterization and stability data.

Conclusion

The presence of both solid and oil forms of an API like this compound necessitates a rigorous and systematic characterization effort. By employing a suite of orthogonal analytical techniques including DSC, XRPD, and HSM, researchers can elucidate the fundamental physicochemical properties of each form. This in-depth understanding is not merely an academic exercise; it is a critical component of risk mitigation in drug development. The data-driven selection of the optimal solid form, whether it be the stable crystalline polymorph or a stabilized amorphous formulation, is paramount to developing a robust, reliable, and effective medication. This guide provides the scientific and logical framework to navigate this crucial aspect of pharmaceutical science.

References

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. [Link]

-

Hot Stage Microscopy for Thermal Analysis Needs. (n.d.). ImageProVision. [Link]

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris. [Link]

-

Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. (2023). ManTech Publications. [Link]

-

Hot Stage Microscopy. (2023). Linkam Scientific. [Link]

-

Effect of Polymorphism Formulations. (2025). Veeprho. [Link]

-

Why Polymorphism is Key in Drug Development!. (2025). PharmaCores. [Link]

-

Hot Stage Microscopy. (n.d.). Nishka Research. [Link]

-

Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023). Pharmaguideline. [Link]

-

Elucidation of Thermal Transitions by Hot-Stage Microscopy. (n.d.). Mettler Toledo. [Link]

-

Hot stage microscopy and its applications in pharmaceutical characterization. (2020). PMC. [Link]

-

How to Analyze Drugs Using X-ray Diffraction. (n.d.). ICDD. [Link]

-

ICH Q6A Guideline. (n.d.). IKEV. [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. [Link]

-

ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. [Link]

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Cambridge University Press. [Link]

-

X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. [Link]

-

Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. (2010). American Pharmaceutical Review. [Link]

-

The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (n.d.). ScienceDirect. [Link]

-

Interpreting DSC Data. (n.d.). Material Research Laboratory. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). European Pharmaceutical Review. [Link]

-

Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012). American Pharmaceutical Review. [Link]

-

Physical Properties: Solubility Classification. (n.d.). University of California, Irvine. [Link]

-

Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. [Link]

-

How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023). YouTube. [Link]

-

Solid-State Characterization — The Hidden Key to API Stability and Performance. (2025). Wishrut Pharma. [Link]

-

Monitoring API Phase in Solid Dosage Forms: Considerations for Method Sensitivity to Inform Bioperformance Risk. (n.d.). PQRI. [Link]

-

Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. [Link]

-

Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. (n.d.). GBMSA. [Link]

-

X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology. [Link]

-

X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University. [Link]

-

The advantages of solid form analysis with XRPD. (2022). Malvern Panalytical. [Link]

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. [Link]

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]

-

ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products. (2025). Therapeutic Goods Administration (TGA). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

-

Is DSC technique suitable for a confirmation of amorphous nature of materials?. (2015). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Course Hero. [Link]

-

Solubility Testing of Organic Compounds. (n.d.). Scribd. [Link]

-

Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]

-

Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. [Link]

-

Differential Scanning Calorimetry. (n.d.). NanoQAM. [Link]

-

Amorphous vs. semi-crystalline polymers: standard-compliant DSC measurement according to ISO 11357 & ASTM D3418. (n.d.). Linseis. [Link]

-

A procedure for calibration of differential scanning calorimeters. (n.d.). ResearchGate. [Link]

-

4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. veeprho.com [veeprho.com]

- 3. admin.mantechpublications.com [admin.mantechpublications.com]

- 4. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 5. wishrutpharma.com [wishrutpharma.com]

- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. improvedpharma.com [improvedpharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 12. icdd.com [icdd.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. imageprovision.com [imageprovision.com]

- 15. nishkaresearch.com [nishkaresearch.com]

- 16. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]

- 18. nishkaresearch.com [nishkaresearch.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. ikev.org [ikev.org]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Technical Guide: Solubility Profiling of 3-Chloro-4-cyclopropoxypyridine

[1][2]

Executive Summary & Physicochemical Profile

This compound is a functionalized pyridine derivative likely utilized as a scaffold in medicinal chemistry (e.g., PDE4 inhibitors, kinase inhibitors).[1][2] Its solubility behavior is governed by the interplay between the basic pyridine nitrogen, the lipophilic chlorine atom, and the cyclopropyl ether tail.

Structural Determinants of Solubility[2][3]

-

Pyridine Core: Provides a dipole moment and a hydrogen bond acceptor (N-atom), facilitating solubility in polar organic solvents.[1]

-

3-Chloro Substituent: Increases lipophilicity (LogP) and reduces water solubility compared to the parent pyridine.[2] It also weakly deactivates the ring, slightly lowering the pKa of the pyridine nitrogen.

-

4-Cyclopropoxy Group: Adds significant hydrophobic bulk (cyclopropyl) while retaining an ether linkage that can accept weak hydrogen bonds.[1][2]

| Solvent System | Predicted Solubility | Interaction Mechanism | Primary Application |

| DMSO | High (>100 mg/mL) | Dipole-Dipole, Dispersion | Stock Solutions, Bioassays, SnAr Reactions |

| Methanol | High to Moderate | H-Bonding (Solvent Donor), Dipole-Dipole | Crystallization, Process Solvent, HPLC Mobile Phase |

| Water | Low (<1 mg/mL) | Hydrophobic Effect dominates | Anti-solvent, quench medium |

Theoretical Solubility Framework

Understanding the why allows for better prediction of behavior during scale-up or formulation.[1][2]

DMSO (Dimethyl Sulfoxide)

DMSO is a polar aprotic solvent (

-

Mechanism: The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor, but since the target molecule lacks strong H-bond donors (no -OH or -NH), the primary driving force is dipole-dipole interaction and London dispersion forces between the lipophilic cyclopropyl/chloro groups and the methyl groups of DMSO.[1][2]

-

Expectation: Complete miscibility or very high solubility limits.[1][2] Suitable for preparing 10–100 mM stock solutions for biological screening.[1][2]

Methanol (MeOH)

Methanol is a polar protic solvent (

-

Mechanism: Methanol can donate a hydrogen bond to the pyridine nitrogen and the ether oxygen .[1] This specific solvation makes methanol an excellent solvent for this compound.[2]

-

Temperature Sensitivity: Unlike DMSO, solubility in methanol often exhibits a steep temperature curve.[1] This makes MeOH an ideal candidate for recrystallization —dissolving the compound at reflux and precipitating it upon cooling.

Experimental Protocols for Solubility Determination

Do not rely on theoretical values for critical process steps. Use the following self-validating protocols to generate exact data for your specific batch.

Protocol A: Visual Polythermal Method (Quick Assessment)

Best for: Rapidly estimating solubility ranges for crystallization.[1][2]

-

Preparation: Weigh 100 mg of this compound into a clear glass vial.

-

Addition: Add 0.5 mL of solvent (Methanol or DMSO) at room temperature (25°C).

-

Observation:

-

Thermal Stress: If insoluble at 1.0 mL (100 mg/mL), heat to 50°C (MeOH) or 60°C (DMSO).

Protocol B: HPLC Saturation Assay (The "Gold Standard")

Best for: Exact thermodynamic solubility values for formulation.[1]

-

Saturation: Add excess solid compound to 2.0 mL of solvent (DMSO or Methanol) in a sealed HPLC vial.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the suspension through a 0.22 µm PTFE filter (Nylon filters may bind the lipophilic compound).[1]

-

Dilution: Dilute the filtrate 100-fold with acetonitrile/water (50:50) to bring it within the linear range of the detector.

-

Quantification: Inject onto HPLC (C18 column, UV @ 254 nm). Calculate concentration against a standard curve of known purity.

Solubility Determination Workflow (Logic Diagram)

The following diagram outlines the decision process for selecting the correct solvent based on experimental solubility results.

Caption: Decision matrix for utilizing DMSO and Methanol based on solubility behaviors.

Process Implications & Solvent Swapping

In drug development, you often need to move from a reaction solvent to a purification solvent.[1]

The "DMSO Trap"

While DMSO is an excellent solvent for synthesis (e.g., nucleophilic substitution of 4-chloropyridine), it is difficult to remove due to its high boiling point (189°C).[1]

-

Strategy: Do not attempt to evaporate DMSO.[1][2] Instead, perform a solvent swap via aqueous workup.

Methanol Solvolysis Risk[1][2][4]

Solute-Solvent Interaction Mechanism

Visualizing how the solvent molecules stabilize the target compound.[1][2]

Caption: Mechanistic view of stabilization forces: DMSO relies on polarity/dispersion; Methanol utilizes H-bonding.[1][2]

References

-

PubChem Compound Summary. this compound derivatives and analogues (Structural Reference). National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solubility parameters).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] 2nd ed., CRC Press, 2007.[1] (Source for theoretical solubility prediction principles).

Introduction: The Emerging Role of Substituted Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-cyclopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the basis of a multitude of therapeutic agents.[1] The introduction of halogen atoms, such as chlorine, into these structures is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of lead compounds, often enhancing their biological efficacy.[2][3] this compound is a specific example of such a functionalized building block, designed for use as an intermediate in the synthesis of more complex molecules. Its structure combines a chloro-substituted pyridine ring, which can influence electronic properties and provide a handle for further chemical modification, with a cyclopropoxy group, which can impact solubility, metabolic stability, and receptor binding.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. The data below is compiled from established chemical databases and analogous structures.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈ClNO | - |

| Molecular Weight | 169.61 g/mol | - |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in many organic solvents. Pyridine itself is highly soluble in water.[4] | Inferred |

| Stability | Stable under normal storage conditions. May change color on storage.[5] | [5] |

Structural Diagram

Caption: 2D Structure of this compound.

Section 2: Hazard Identification and Safety Precautions

Based on the GHS classifications of analogous compounds such as 3-Chloropyridine and 3-Chloro-4-fluoropyridine, this compound should be handled as a hazardous substance.[5][6] The primary hazards are associated with its potential toxicity and irritant properties.

Summary of Potential Hazards

| Hazard Class | GHS Category | Description | Source (Analogous Compounds) |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. | [5] |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [6] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [5][6][7] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [6][7][8] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [5][6][8] |

Precautionary Statements and Safe Handling Protocol

Adherence to a strict handling protocol is mandatory to minimize exposure and ensure laboratory safety.

Experimental Workflow: Safe Handling Protocol

Caption: Workflow for the safe handling of halogenated pyridines.

Causality Behind Protocol Choices:

-

Fume Hood: Pyridine derivatives are often volatile and harmful if inhaled.[9] A fume hood is the primary engineering control to prevent respiratory exposure.[4]

-

Gloves (Nitrile/Neoprene): These materials offer better resistance to pyridine-based compounds than latex.[9]

-

Eye Protection: Direct contact with halogenated pyridines can cause serious eye irritation or damage.[6][7]

-

Static Discharge Prevention: Combustible liquids can be ignited by static discharge; grounding containers is a critical safety measure during transfer.[5][10]

-

Incompatible Materials: Strong oxidizing agents can react violently with pyridine derivatives.[5]

Section 3: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical. The following measures are based on protocols for similar chemicals.[6][8][11]

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor immediately.[6][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15-20 minutes.[5][9] If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[11]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Thermal decomposition may produce toxic vapors, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Section 4: Reactivity, Synthesis, and Applications

Chemical Reactivity and Stability

This compound is expected to be stable under standard laboratory conditions.[5] However, certain conditions should be avoided:

-

Conditions to Avoid: Heat, open flames, sparks, and other sources of ignition.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Thermal decomposition can release hazardous gases such as hydrogen chloride, carbon monoxide, and oxides of nitrogen.[5]

The chloro-substituent on the pyridine ring makes the compound amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are foundational in modern synthetic chemistry for creating carbon-carbon and carbon-nitrogen bonds. The reactivity generally follows the trend I > Br > Cl > F for the leaving group in palladium-catalyzed reactions.[12]

Plausible Synthetic Pathway

As a substituted pyridine, a common synthetic route would involve the modification of a pre-existing pyridine ring. A plausible and efficient method is the Williamson ether synthesis, starting from 3-chloro-4-hydroxypyridine and a suitable cyclopropyl electrophile.

Caption: Plausible synthetic route via Williamson ether synthesis.

This pathway is logical because it utilizes readily available starting materials and follows a well-established, high-yielding reaction mechanism for forming ether linkages on phenolic substrates.

Applications in Drug Development

Substituted pyridines are critical intermediates in pharmaceutical synthesis.[13] The specific combination of a chloro group and a cyclopropoxy moiety in this compound makes it a valuable building block for several reasons:

-

Vector for Further Synthesis: The chlorine atom can be displaced or used in cross-coupling reactions to build molecular complexity.[12]

-

Modulation of Properties: The cyclopropoxy group can enhance metabolic stability by blocking potential sites of oxidation and can improve ligand binding efficiency and cell permeability.

-

Scaffold Hopping: It can be used to create novel analogs of existing drugs, potentially leading to improved selectivity, potency, or safety profiles.

While specific drugs derived from this exact intermediate are not detailed in the public domain, its structural motifs are present in a wide range of biologically active molecules targeting various diseases.[1][3]

Conclusion

This compound is a specialized chemical intermediate with significant potential in research and drug development. While a dedicated SDS is not available, a thorough analysis of structurally related compounds provides a clear and cautious path for its safe handling. Researchers and laboratory professionals must treat this compound as hazardous, employing stringent engineering controls, appropriate personal protective equipment, and established safe handling protocols. By understanding its chemical properties, potential hazards, and synthetic utility, scientists can confidently and safely leverage this valuable building block in the pursuit of novel therapeutic agents.

References

- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023, October 7). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole.

- Adesina, O. A., & Sojinu, O. S. (2025). Crystal structure of (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, C12H7Cl2NO. Discover Chemistry, 2(309).

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). SpringerLink.

-

PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- National Industrial Chemicals Notification and Assessment Scheme. (2015, September). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from Australian Government Department of Health.

- Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.

- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 3-Chloro-4-cyclopropoxypyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast arsenal of chemical building blocks, 3-Chloro-4-cyclopropoxypyridine has emerged as a particularly valuable scaffold. This technical guide provides a comprehensive overview of this compound, from its sourcing and synthesis to its strategic application in the design of novel therapeutics. The unique combination of a chlorinated pyridine core and a cyclopropoxy substituent offers a compelling set of advantages for drug developers, including enhanced potency, improved metabolic stability, and favorable conformational constraints.

The Anatomy of a Powerful Building Block: Dissecting the Key Moieties

The efficacy of this compound as a building block can be attributed to the synergistic interplay of its constituent parts: the chlorinated pyridine ring and the cyclopropoxy group.

The Chlorinated Pyridine Core: A Hub of Activity

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, known for its ability to engage in a variety of biological interactions.[1] The addition of a chlorine atom at the 3-position further enhances its utility. This halogenation can lead to a phenomenon known as the "magic chloro effect," where the substitution of a hydrogen atom with chlorine can dramatically improve biological potency. This effect is often attributed to a combination of factors, including increased lipophilicity, which can enhance membrane permeability, and the ability of the chlorine atom to form favorable interactions, such as halogen bonds, within the target protein's binding site.

The Cyclopropoxy Group: A Conformational Clamp and Metabolic Shield

The cyclopropyl group is another highly sought-after motif in drug design.[2][3] Its rigid, three-membered ring structure acts as a "conformational clamp," restricting the rotational freedom of the molecule.[4] This pre-organization into a more defined conformation can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[2][3]

Furthermore, the cyclopropyl group is known to enhance metabolic stability.[5] The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] The cyclopropoxy moiety, therefore, serves as a metabolic shield, protecting the molecule from rapid degradation and prolonging its therapeutic effect.

Sourcing and Procurement of this compound

The availability of high-quality starting materials is a critical first step in any drug discovery program. While a comprehensive list of suppliers with real-time pricing is dynamic, several reputable chemical vendors specialize in providing unique building blocks for research and development. For researchers seeking to procure this compound (CAS No. 1354632-17-7), it is advisable to consult the catalogs of suppliers known for their diverse range of heterocyclic compounds.

Table 1: Representative Suppliers of this compound and Related Analogs

| Supplier | Related Compound(s) | Notes |

| BLDpharm | (3-Chloro-4-cyclopropoxypyridin-2-yl)methanamine[6] | Offers a derivative which indicates synthesis capabilities for the core scaffold. |

| Synblock | 3-Chloro-4-cyclopropoxy-2-fluoropyridine[7] | Provides a closely related analog, suggesting expertise in this chemical space. |

| ChemScene | 3-Chloro-2-cyclopropylpyridine[8] | Lists a structural isomer, which may be a useful starting point for custom synthesis inquiries. |

Note: The availability and pricing of this compound can vary. It is recommended to contact suppliers directly for the most current information.

The Synthesis of this compound: A Proposed Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous compounds, such as 4-alkoxypyridines.[9] The following proposed synthesis is for informational purposes and should be adapted and optimized by qualified chemists.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the nucleophilic aromatic substitution of a suitable dichloropyridine precursor with cyclopropanol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,4-Dichloropyridine

-

Cyclopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

-

Addition of Cyclopropanol: Cool the suspension to 0 °C in an ice bath. Slowly add cyclopropanol (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of 3,4-Dichloropyridine: Add a solution of 3,4-dichloropyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The this compound building block is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Case Study: Incorporation into a Kinase Inhibitor Scaffold

The following workflow illustrates how this compound can be incorporated into a hypothetical kinase inhibitor discovery program.

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

By employing cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination at the 3-chloro position, a diverse library of compounds can be generated. The 4-cyclopropoxy group provides a stable anchor and can contribute to favorable interactions within the kinase ATP-binding site.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in medicinal chemistry. Its unique combination of a chlorinated pyridine core and a cyclopropoxy substituent provides a powerful tool for addressing key challenges in drug discovery, including potency, selectivity, and metabolic stability. As the demand for novel therapeutics continues to grow, the strategic application of such privileged building blocks will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-

Bentham Science Publishers. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Ingenta Connect. Retrieved from [Link]

-

Protheragen. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

-

Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63. Retrieved from [Link]

-

Rodriguez, J. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 177. [Link]

-

Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377–1384. [Link]

- Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

-

Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-13. [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.

-

ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. 1243445-92-2|(3-Chloro-4-cyclopropoxypyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. CAS 1243322-50-0 | 3-Chloro-4-cyclopropoxy-2-fluoropyridine - Synblock [synblock.com]

- 8. chemscene.com [chemscene.com]

- 9. arkat-usa.org [arkat-usa.org]

The Ascendancy of the Cyclopropyl Ether Pyridine Motif in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyridine ring's privileged status in medicinal chemistry and the unique physicochemical properties of the cyclopropyl group has given rise to the cyclopropyl ether pyridine scaffold, a moiety of increasing significance in contemporary drug discovery. This guide provides an in-depth technical exploration of this chemical motif, from its rational design and synthesis to its application in the development of novel therapeutic agents. We will delve into the synthetic nuances, explore the structure-activity relationships that govern its biological activity, and highlight its role as a valuable bioisostere. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of innovative pharmaceuticals.

Introduction: The Strategic Integration of Pyridine and Cyclopropyl Moieties

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system can engage in π-stacking interactions with biological targets.[1] Furthermore, the pyridine scaffold can be readily functionalized to modulate a compound's physicochemical properties, such as solubility and metabolic stability.[2]

The cyclopropyl group, a small, strained carbocycle, has also carved out a significant niche in drug design.[3] Its unique electronic character and rigid conformation can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[4] The cyclopropyl ring is often employed as a bioisosteric replacement for other small alkyl groups, such as isopropyl, or even as a mimic of a phenyl ring in certain contexts.

The fusion of these two powerful pharmacophoric elements through an ether linkage creates the cyclopropyl ether pyridine derivative, a scaffold that has demonstrated considerable promise in a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and inflammatory diseases. This guide will provide a detailed examination of this important structural class.

Synthetic Strategies for Cyclopropyl Ether Pyridine Derivatives

The construction of the cyclopropyl ether pyridine core primarily relies on the formation of the ether bond between a hydroxypyridine and a cyclopropyl-containing electrophile. The Williamson ether synthesis stands as the most classical and widely utilized method for this transformation.[5][6][7]

The Williamson Ether Synthesis: A Workhorse Reaction

The Williamson ether synthesis is a robust and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] In the context of cyclopropyl ether pyridine synthesis, this involves the deprotonation of a hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on a cyclopropyl-containing molecule.

General Workflow for Williamson Ether Synthesis of Cyclopropyl Ether Pyridines

Caption: General workflow for the Williamson ether synthesis of cyclopropyl ether pyridines.

Experimental Protocol: Synthesis of 2-Cyclopropoxypyridine

This protocol provides a representative example of the Williamson ether synthesis for the preparation of a simple cyclopropyl ether pyridine derivative.

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Bromocyclopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyridinolate.

-

Cool the mixture back to 0 °C and add bromocyclopropane (1.1 equivalents) dropwise.

-